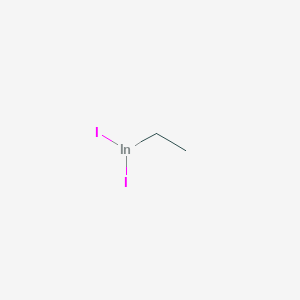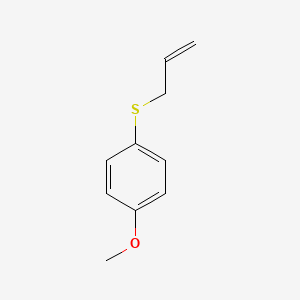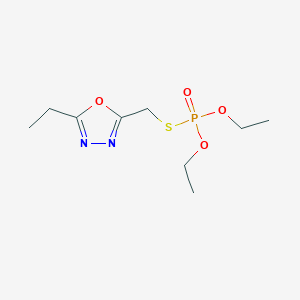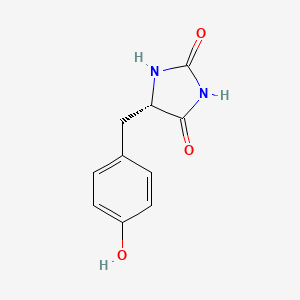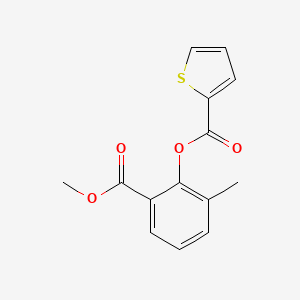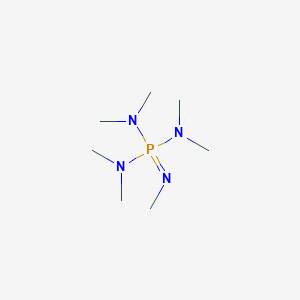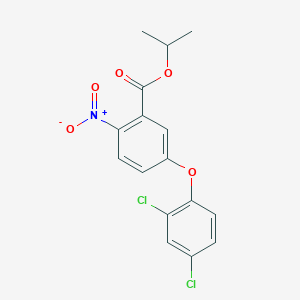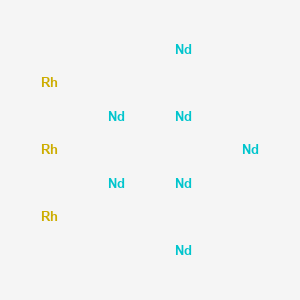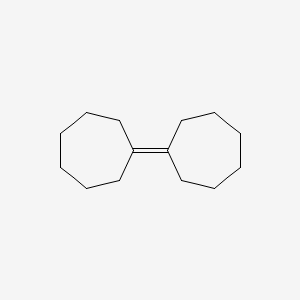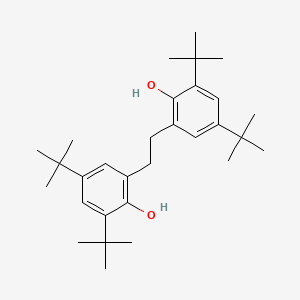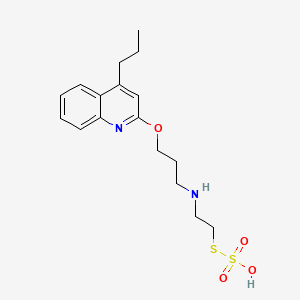
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety, a propyl group, and a thiosulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as a catalyst.
Formation of the Thiosulfate Ester: The final step involves the reaction of the quinoline derivative with thiosulfuric acid to form the thiosulfate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Drug Development: The compound’s quinoline moiety makes it a candidate for the development of antimalarial drugs or other therapeutic agents.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a building block in the synthesis of biologically active molecules.
Industry:
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiosulfate ester can undergo hydrolysis, releasing reactive sulfur species that can further interact with cellular components.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are used as antimalarial agents.
Thiosulfate Esters: Compounds like sodium thiosulfate are used in various industrial applications, including photography and water treatment.
Uniqueness:
Combination of Functional Groups: The unique combination of a quinoline moiety, a propyl group, and a thiosulfate ester in a single molecule provides distinct chemical and biological properties.
Properties
CAS No. |
41287-38-1 |
|---|---|
Molecular Formula |
C17H24N2O4S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-propyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-2-6-14-13-17(19-16-8-4-3-7-15(14)16)23-11-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
InChI Key |
UCIDKFGCIPMMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC2=CC=CC=C21)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


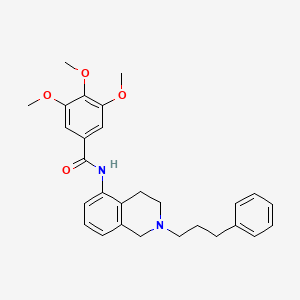
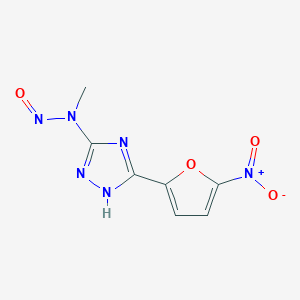
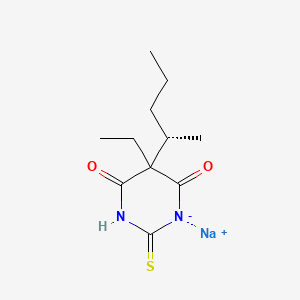
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
